molecular formula C11H13NO2 B14877068 2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14877068
M. Wt: 191.23 g/mol
InChI Key: GUICCWCXBHCFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethylphenylamine with glyoxylic acid followed by cyclization can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-ethyl-5-oxo-3,4-dihydroisoquinolin-1(2H)-one, while reduction could produce 2-ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl group and the isoquinoline ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

Uniqueness

2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the ethyl and hydroxyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interactions with molecular targets compared to other isoquinoline derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-5-hydroxy-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H13NO2/c1-2-12-7-6-8-9(11(12)14)4-3-5-10(8)13/h3-5,13H,2,6-7H2,1H3

InChI Key

GUICCWCXBHCFLV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.